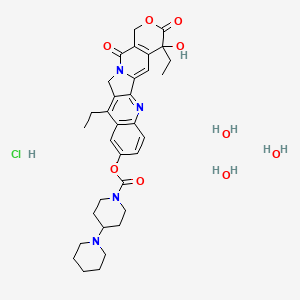

Irinotecan trihydrate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Irinotecan trihydrate hydrochloride is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy for treating various cancers, including colorectal and pancreatic cancers . The compound is known for its water solubility, which is enhanced by the bis-piperidine side chain in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irinotecan trihydrate hydrochloride typically involves the following steps :

Starting Material: The process begins with camptothecin.

Intermediate Formation: Camptothecin is converted to 7-ethyl-10-hydroxy-camptothecin.

Coupling Reaction: The intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to form crude irinotecan.

Purification: The crude product is purified using column chromatography.

Conversion to Hydrochloride Salt: The purified irinotecan is finally converted into its hydrochloride trihydrate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves dissolving the compound in a solution containing sorbitol, lactic acid, hydrochloric acid, and potassium hydroxide . The solution is then adjusted to a pH of 3.0-4.0, filtered, and sterilized before being packaged for use .

Chemical Reactions Analysis

Types of Reactions

Irinotecan trihydrate hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form its active metabolite, SN-38.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of carboxylesterase enzymes in the liver and gastrointestinal tract.

Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.

Substitution: Common reagents include various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

SN-38: The primary active metabolite formed through hydrolysis.

Other By-products: Depending on the reaction conditions, other minor by-products may be formed.

Scientific Research Applications

Irinotecan trihydrate hydrochloride has a wide range of scientific research applications :

Chemistry: Used as a model compound for studying topoisomerase inhibitors.

Biology: Investigated for its effects on cellular processes and DNA synthesis.

Medicine: Widely used in chemotherapy for treating colorectal, pancreatic, and other cancers.

Industry: Employed in the development of new drug formulations and delivery systems.

Mechanism of Action

Irinotecan trihydrate hydrochloride exerts its effects by inhibiting the enzyme DNA topoisomerase I . This inhibition prevents the religation of single-strand breaks in DNA, leading to DNA damage and cell death . The compound and its active metabolite, SN-38, form a complex with topoisomerase I and DNA, blocking the enzyme’s activity and interfering with DNA synthesis . This results in the arrest of the cell cycle in the S-G2 phase and ultimately leads to cancer cell death .

Comparison with Similar Compounds

Similar Compounds

Topotecan: Another topoisomerase inhibitor used in chemotherapy.

Camptothecin: The natural alkaloid from which irinotecan is derived.

Uniqueness

Irinotecan trihydrate hydrochloride is unique due to its enhanced water solubility and its ability to be converted into the potent active metabolite SN-38 . This makes it particularly effective in treating certain types of cancer, such as colorectal and pancreatic cancers .

Properties

IUPAC Name |

(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEAIHJJLUAXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45ClN4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)

![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)

![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)

![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)

![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)